Pyridine, 2-methoxy-, 1-oxide Pyridine, 2-methoxy-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 20773-98-2
VCID: VC3823227
InChI: InChI=1S/C6H7NO2/c1-9-6-4-2-3-5-7(6)8/h2-5H,1H3
SMILES: COC1=CC=CC=[N+]1[O-]
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

Pyridine, 2-methoxy-, 1-oxide

CAS No.: 20773-98-2

Cat. No.: VC3823227

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-methoxy-, 1-oxide - 20773-98-2

Specification

CAS No. 20773-98-2
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 2-methoxy-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C6H7NO2/c1-9-6-4-2-3-5-7(6)8/h2-5H,1H3
Standard InChI Key NYWWLAGHUMTSBB-UHFFFAOYSA-N
SMILES COC1=CC=CC=[N+]1[O-]
Canonical SMILES COC1=CC=CC=[N+]1[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular structure of pyridine, 2-methoxy-, 1-oxide consists of a six-membered aromatic ring with a nitrogen atom at position 1, oxidized to an N-oxide, and a methoxy group (-OCH₃) at position 2. The N-oxide group introduces a dipole moment, polarizing the ring and increasing its susceptibility to electrophilic attack at the 4-position. The methoxy group, an electron-donating substituent, stabilizes the ring through resonance, directing further substitutions to the para and ortho positions relative to itself .

Table 1: Key Molecular Data

PropertyValueSource
CAS No.20773-98-2
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
IUPAC Name2-methoxy-1-oxidopyridin-1-ium
SMILESCOC1=CC=CC=[N+]1[O-]

Physical Properties

Synthesis and Preparation

Oxidation of 2-Methoxypyridine

The most common synthesis route involves the oxidation of 2-methoxypyridine (CAS No. 1628-89-3) using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions. A representative procedure from the literature describes the reaction of 5 g (45.87 mmol) of 2-methoxypyridine with 4.2 mL of 30% H₂O₂ in 25 mL acetic acid under argon. After 24 hours of reflux, the volatile components are removed in vacuo to yield the N-oxide as a yellow liquid with an 88% yield .

2-Methoxypyridine+H2O2CH3COOH, ΔPyridine, 2-methoxy-, 1-oxide\text{2-Methoxypyridine} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{COOH, Δ}} \text{Pyridine, 2-methoxy-, 1-oxide}

Alternative Oxidizing Agents

Peracids such as meta-chloroperbenzoic acid (mCPBA) and methylrhenium trioxide (MeReO₃) have also been employed for N-oxidation, offering milder conditions and higher selectivity. For instance, MeReO₃ catalyzes the oxidation of 4-methoxypyridine at ambient temperature in dichloromethane, suggesting potential applicability to the 2-methoxy analog .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of pyridine N-oxides typically exhibit downfield shifts for protons adjacent to the N-oxide group. For 2-methoxypyridine N-oxide, the H-3 and H-5 protons are expected to resonate between δ 8.0–8.5 ppm due to deshielding by the electron-withdrawing N-oxide. The methoxy group’s protons appear as a singlet near δ 3.9 ppm, while the H-4 and H-6 protons show coupling patterns indicative of aromatic substitution .

Infrared (IR) Spectroscopy

The N-O stretching vibration in pyridine N-oxides produces a strong absorption band in the range of 1250–1350 cm⁻¹. The methoxy group’s C-O stretch appears near 1050–1150 cm⁻¹, providing further confirmation of the substituent’s presence.

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